Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate
Overview
Description
Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate typically involves the reaction of 5-bromopyridin-2-amine with tert-butyl chloroformate and ethylamine under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Tert-butyl (5-bromopyridin-2-yl)carbamate: Lacks the ethyl group, making it less complex.
Uniqueness
Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)10-7-6-9(13)8-14-10/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZECTXBOVJVCNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682492 | |
Record name | tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032758-85-2 | |
Record name | tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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